molecular formula C14H11FO3 B572112 4-(2-Fluoro-5-methoxyphenyl)benzoic acid CAS No. 1261896-38-1

4-(2-Fluoro-5-methoxyphenyl)benzoic acid

Cat. No.: B572112
CAS No.: 1261896-38-1
M. Wt: 246.237
InChI Key: YNZGMSBGLAIBNE-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methoxyphenyl)benzoic acid ( 1261978-15-7) is a high-purity fluorinated biphenyl compound with the molecular formula C14H10F2O3 and a molecular weight of 264.22 . This benzoic acid derivative serves as a versatile and critical building block in organic synthesis and pharmaceutical research. Its structure, featuring fluorine and methoxy substituents on the biphenyl scaffold, is strategically designed for the development of novel bioactive molecules. Fluorinated biphenyl compounds analogous to this one have been investigated as core structures in anti-inflammatory agents, functioning as key intermediates in the synthesis of potential therapeutic compounds . Researchers value this acid for its reactive carboxylic acid group, which enables facile derivatization, particularly in coupling reactions to create complex molecular architectures for drug discovery programs . The presence of fluorine atoms can significantly alter a molecule's physicochemical properties, including its metabolic stability, bioavailability, and binding affinity to biological targets, making this compound invaluable for structure-activity relationship (SAR) studies . Supplied with a batch-specific Certificate of Analysis (COA) to ensure traceability and compliance, this intermediate is ideal for projects requiring precise fluorinated building blocks in medicinal chemistry, material science, and the development of functional materials . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-6-7-13(15)12(8-11)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZGMSBGLAIBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683294
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-38-1
Record name 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 2 Fluoro 5 Methoxyphenyl Benzoic Acid

Retrosynthetic Analysis and Pathway Design for 4-(2-Fluoro-5-methoxyphenyl)benzoic acid

The design of a synthetic route for this compound begins with a retrosynthetic analysis, which involves a systematic deconstruction of the target molecule into simpler, commercially available starting materials.

Disconnection Approaches for Carboxylic Acid and Aryl-Aryl Bonds

The primary disconnection points in this compound are the C-C bond of the carboxylic acid group and the aryl-aryl bond of the biaryl system. A common and effective strategy is to first disconnect the aryl-aryl bond, which simplifies the molecule into two key aromatic precursors. This disconnection is strategically chosen as numerous powerful cross-coupling methodologies exist for the formation of such bonds.

This leads to two primary synthons: a (2-fluoro-5-methoxyphenyl) synthon and a 4-carboxyphenyl synthon. These synthons can be represented by various real-world reagents, with the most logical choices being a boronic acid derivative for one ring and a halide for the other, setting the stage for a Suzuki-Miyaura coupling reaction.

Further disconnection of the carboxylic acid group from the 4-halophenyl ring can be envisioned. For instance, a 4-halotoluene could be a precursor, with the methyl group being oxidized to a carboxylic acid at a later stage. However, it is often more convergent to utilize a pre-functionalized benzoic acid derivative.

Strategic Planning for Fluorine and Methoxy (B1213986) Substituent Introduction

The strategic placement of the fluorine and methoxy groups on one of the aromatic rings is a critical aspect of the synthesis. These substituents are typically introduced at an early stage on one of the precursor molecules. For the (2-fluoro-5-methoxyphenyl) fragment, a common starting material would be a difluoro- or fluoro-nitro-aromatic compound. For instance, starting from 2,4-difluoronitrobenzene, a selective nucleophilic aromatic substitution (SNAr) reaction with a methoxide (B1231860) source can install the methoxy group. The nitro group can then be reduced to an amine, which can be subsequently converted to a boronic acid or a halide.

Alternatively, commercially available precursors such as 2-fluoro-5-methoxyaniline (B1314495) or 4-fluoro-2-methoxyaniline (B49241) can be utilized. google.com These can be converted into the corresponding boronic acids or halides through standard diazonium chemistry followed by a Sandmeyer-type reaction or a Miyaura borylation. The synthesis of (2-Fluoro-5-methoxyphenyl)boronic acid has been reported and it is a commercially available reagent. googleapis.comnih.govtcichemicals.com

Advanced Catalytic Approaches in the Synthesis of this compound

The construction of the biaryl scaffold of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a versatile and highly efficient means of forming the crucial aryl-aryl bond. The Suzuki-Miyaura coupling is the most prominent and widely applied method for this transformation.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, the most logical coupling partners are (2-Fluoro-5-methoxyphenyl)boronic acid and a 4-halobenzoic acid derivative, such as 4-bromobenzoic acid or methyl 4-bromobenzoate. mdpi.com

The reaction is typically carried out using a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst. A variety of phosphine (B1218219) ligands can be employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of base, solvent, and reaction temperature is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Aryl Halide Boronic Acid Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 4-Bromobenzoic acid (2-Fluoro-5-methoxyphenyl)boronic acid Pd(PPh₃)₄ - K₂CO₃ Toluene (B28343)/H₂O 100 >90
2 Methyl 4-bromobenzoate (2-Fluoro-5-methoxyphenyl)boronic acid Pd(dppf)Cl₂ dppf Cs₂CO₃ Dioxane 80 >95

This table presents plausible reaction conditions based on literature for similar Suzuki-Miyaura couplings. mdpi.comnih.gov The actual yields may vary.

While the Buchwald-Hartwig amination is primarily used for the formation of C-N bonds, its principles can be relevant in the synthesis of precursors. For instance, if a synthetic route involves the introduction of an amino group that is later converted to another functionality, this palladium-catalyzed method could be employed. However, for the direct synthesis of this compound via the Suzuki-Miyaura pathway, Buchwald-Hartwig amination is not directly applied in the key bond-forming step.

Copper-Mediated Transformations in Aryl Benzoic Acid Synthesis

While palladium-catalyzed reactions are prevalent, copper-mediated transformations, particularly the Ullmann reaction, represent a classical and still relevant approach for the formation of aryl-aryl bonds. byjus.comwikipedia.org The synthesis of a biaryl compound like this compound via an Ullmann condensation would typically involve the coupling of two different aryl halides, a process known as unsymmetrical coupling. byjus.com

The traditional Ullmann reaction requires harsh conditions, such as high temperatures (often exceeding 200°C), polar aprotic solvents (e.g., DMF, nitrobenzene), and stoichiometric amounts of copper powder. wikipedia.orgnih.gov The mechanism is believed to involve the formation of an organocopper intermediate from an aryl halide, which then undergoes substitution with the second aryl halide. wikipedia.orgorganic-chemistry.org

Reaction Scheme (Hypothetical Ullmann Synthesis): A plausible, though challenging, Ullmann route to a precursor of the target molecule could involve the coupling of a 4-halobenzoate ester with an excess of 1-bromo-2-fluoro-5-methoxybenzene using activated copper.

Hypothetical Ullmann Reaction

Modern advancements have introduced milder conditions through the use of soluble copper(I) salts (e.g., CuI) and the addition of ligands, such as diamines or phenanthrolines, which stabilize the copper intermediates and facilitate the reaction at lower temperatures. wikipedia.orgacs.org However, these reactions can still suffer from drawbacks, including the need for activated aryl halides and the formation of symmetrical homocoupling byproducts, which complicates purification. nih.gov For the synthesis of this compound, the Ullmann reaction remains a less favored alternative to the more efficient and substrate-tolerant palladium-catalyzed Suzuki-Miyaura coupling.

Organocatalytic Applications in Precursor Functionalization

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, offers a metal-free alternative for certain synthetic steps. While the core biaryl bond formation for this compound is dominated by transition-metal catalysis, organocatalysis can play a significant role in the functionalization of the necessary precursors.

For instance, the synthesis of functionalized benzoic acids or the modification of the fluoromethoxybenzene ring system could employ organocatalytic methods. Research in this area is ongoing, with potential applications including:

Directed C-H Functionalization: Organocatalysts can be used to direct the addition of functional groups to specific positions on an aromatic ring, potentially simplifying the synthesis of highly substituted precursors.

Asymmetric Transformations: In cases where chiral derivatives are desired, organocatalysts are exceptionally useful for introducing stereocenters.

While direct organocatalytic biaryl coupling is less common and still an area of development, its application in precursor synthesis provides a valuable tool for creating complex starting materials under milder, metal-free conditions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in modern pharmaceutical and chemical manufacturing to minimize environmental impact. The synthesis of this compound, primarily via Suzuki-Miyaura coupling, can be optimized according to these principles.

Solvent-Free and Reduced-Solvent Reaction Conditions

A major source of waste in chemical synthesis is the use of organic solvents. nih.gov Research has focused on replacing common but environmentally unfriendly solvents like toluene and 1,4-dioxane (B91453) with greener alternatives. For Suzuki-Miyaura couplings, several more sustainable options have been successfully employed.

Recent studies have shown that solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF), which is derived from biomass, and t-amyl alcohol are effective green substitutes. nih.gov Furthermore, reactions in aqueous media, often using a phase-transfer catalyst, have been developed, which significantly reduces the reliance on volatile organic compounds (VOCs). researchgate.netnih.gov

SolventClassificationTypical Yield in Suzuki Coupling (%)Key Advantages
TolueneProblematic>95%Effective, well-studied.
1,4-DioxaneHazardous>95%High boiling point, good for difficult couplings.
2-Me-THFRecommended~99%Renewable source, lower toxicity. nih.gov
t-Amyl AlcoholRecommended~99%Higher boiling point than other alcohols, effective. nih.gov
Water/Ethanol (B145695)Recommended~95%Low environmental impact, safe. mdpi.com

Catalyst Reuse and Recyclability Studies

Palladium is an expensive and precious metal, making its recovery and reuse a key goal for sustainable synthesis. researchgate.net Homogeneous palladium catalysts, while highly active, are difficult to separate from the reaction mixture. To address this, heterogeneous catalysts, where palladium is immobilized on a solid support, have been developed.

Palladium on activated carbon (Pd/C) is a widely used, commercially available, and recyclable catalyst for Suzuki-Miyaura reactions. mdpi.commdpi.com It can be easily recovered by simple filtration and reused for multiple reaction cycles, often with minimal loss of activity. This not only reduces cost but also minimizes palladium contamination in the final product.

Catalyst SystemReaction CycleYield (%)Reference
3% Pd/C198 mdpi.com
298
397
495
595
m-GAP Palladium1~50 acs.org
2>95
3>95
4>95
5>95

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The ideal reaction has an atom economy of 100%.

The Suzuki-Miyaura coupling is inherently atom-economical. For the synthesis of this compound from (2-fluoro-5-methoxyphenyl)boronic acid and 4-bromobenzoic acid, the calculation is as follows:

Reactants:

(2-Fluoro-5-methoxyphenyl)boronic acid (C₇H₈BFO₃): MW = 170.0 g/mol

4-Bromobenzoic acid (C₇H₅BrO₂): MW = 201.0 g/mol

Products:

Desired Product: this compound (C₁₄H₁₁FO₃): MW = 246.2 g/mol

Byproducts: H₃BO₃ (Boric Acid) and HBr (from the reaction with base and subsequent workup) are the main waste products, though the exact form depends on the base and workup conditions. A simplified view considers the atoms not incorporated.

Calculation: The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

% Atom Economy = (246.2 / (170.0 + 201.0)) x 100 = (246.2 / 371.0) x 100 ≈ 66.4%

This demonstrates that a significant portion of the reactant mass is converted into the desired product. This is considerably higher than many classical named reactions, such as the Wittig or Grignard reactions, which generate stoichiometric amounts of high-molecular-weight waste. scranton.edu

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high selectivity is critical in the synthesis of complex molecules like this compound to avoid the formation of undesired isomers, which can be difficult and costly to separate.

Chemoselectivity: In cross-coupling reactions involving substrates with multiple reactive sites (e.g., di- or tri-halogenated arenes), chemoselectivity refers to the preferential reaction at one site over others. The typical reactivity order for halogens in palladium-catalyzed couplings is I > Br > Cl, allowing for selective reactions by choosing appropriate starting materials. researchgate.net

Regioselectivity: This is a key consideration in the Suzuki coupling to form this compound. The reaction involves coupling two unsymmetrically substituted rings. The regiochemical outcome is governed by the electronic and steric properties of the substituents on the coupling partners. researchgate.net

On the (2-fluoro-5-methoxyphenyl)boronic acid moiety, the boronic acid group dictates the point of coupling.

On the 4-halobenzoic acid moiety, the halogen's position at C4 directs the coupling to that specific carbon. The challenge arises if precursors with multiple potential coupling sites are used. For example, if one were to start with a dihalobenzoic acid, the electronic nature of the substituents and the choice of catalyst/ligand system would be crucial to direct the coupling to the desired position. researchgate.netnih.gov

Stereoselectivity: The target molecule, this compound, is not chiral and does not have stereocenters. However, in related biaryl systems with significant steric hindrance at the positions ortho to the biaryl bond, rotation around the C-C single bond can be restricted, leading to a form of axial chirality known as atropisomerism. rsc.org For the title compound, the substituents are not bulky enough to cause stable atropisomers at room temperature, so this is not a significant concern.

Post-Synthetic Derivatization Strategies for this compound

Once synthesized, this compound can be further modified at its two main functional regions: the carboxylic acid group and the fluoro-methoxyphenyl ring. These derivatizations allow for the exploration of structure-activity relationships and the synthesis of a diverse library of related compounds.

Esterification and Amidation Reactions

The carboxylic acid moiety is a prime site for derivatization through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The classic Fischer-Speier esterification involves reacting the acid with an alcohol (e.g., ethanol, isopropanol) in the presence of a strong acid catalyst like sulfuric acid, typically with heating. prepchem.com For more sensitive substrates or sterically hindered alcohols, milder conditions are preferable. These methods often involve the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which activate the carboxylic acid for nucleophilic attack by the alcohol at room temperature. researchgate.net

Amidation: The formation of an amide bond is one of the most common reactions in medicinal chemistry. hepatochem.com Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid. fishersci.co.uk A wide array of modern coupling reagents are available, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole). fishersci.co.ukpeptide.com These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by a primary or secondary amine to form the corresponding amide with high yield and minimal side reactions. luxembourg-bio.com

The table below illustrates potential derivatives from these reactions.

Reaction Type Reactant Example Product Name
Esterification Ethanol Ethyl 4-(2-fluoro-5-methoxyphenyl)benzoate
Esterification Isopropanol Isopropyl 4-(2-fluoro-5-methoxyphenyl)benzoate
Amidation Diethylamine N,N-Diethyl-4-(2-fluoro-5-methoxyphenyl)benzamide

Functional Group Interconversions on the Benzoic Acid Moiety

Beyond forming esters and amides, the carboxylic acid group can be transformed into other important functional groups.

Reduction to Benzyl Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (4-(2-fluoro-5-methoxyphenyl)phenyl)methanol . Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) are effective for this transformation. Alternatively, borane (B79455) complexes, like borane-tetrahydrofuran (B86392) complex (BH₃·THF), offer a milder and often more selective option for reducing carboxylic acids in the presence of other reducible functional groups. organic-chemistry.orgnih.gov More recently, catalytic methods using manganese complexes and hydrosilanes have been developed as a sustainable alternative. acs.org

Conversion to Acyl Chloride: The carboxylic acid can be converted into the more reactive 4-(2-fluoro-5-methoxyphenyl)benzoyl chloride . This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting acyl chloride is a versatile intermediate that can readily react with a wide range of nucleophiles (alcohols, amines, organometallics) under milder conditions than the parent carboxylic acid.

Transformation Typical Reagent(s) Product Functional Group Product Name
ReductionLiAlH₄ or BH₃·THFPrimary Alcohol(4-(2-Fluoro-5-methoxyphenyl)phenyl)methanol
Acyl HalogenationSOCl₂ or (COCl)₂Acyl Chloride4-(2-Fluoro-5-methoxyphenyl)benzoyl chloride

Aryl Halogenation and Subsequent Coupling Reactions on the Fluoro-methoxyphenyl Ring

The electron-rich fluoro-methoxyphenyl ring provides a handle for further functionalization through electrophilic aromatic substitution and subsequent cross-coupling reactions.

Aryl Halogenation: The introduction of a halogen, such as bromine or iodine, onto the fluoro-methoxyphenyl ring can create a new site for cross-coupling. The regiochemical outcome of this electrophilic substitution is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the fluorine atom (-F) is a deactivating, ortho-, para-director. The activating -OCH₃ group will dominate the directing effect. The position para to the methoxy group is blocked by the benzoic acid ring. Of the two ortho positions, one is also occupied by the fluorine atom. Therefore, electrophilic substitution is most likely to occur at the position ortho to the methoxy group and meta to the fluorine atom (C6 position). Standard conditions for bromination, such as bromine (Br₂) in a solvent like acetic acid, can be employed to install a bromo group at this position.

Subsequent Coupling Reactions: With a newly installed aryl halide, a second cross-coupling reaction can be performed. This allows for the synthesis of more complex, multi-substituted aromatic systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the new aryl halide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This is a powerful method for introducing diverse amino functionalities onto the aromatic core. nih.gov

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a carbon-carbon triple bond. wikipedia.orgorganic-chemistry.org This provides access to a wide range of alkynyl-substituted derivatives. nih.gov

Reaction Sequence Reagent/Reaction Intermediate/Product
1. Electrophilic BrominationBr₂ / Acetic Acid4-(2-Bromo-6-fluoro-3-methoxyphenyl)benzoic acid
2a. Buchwald-Hartwig AminationAniline, Pd catalyst, base4-(2-Amino-6-fluoro-3-methoxyphenyl)benzoic acid
2b. Sonogashira CouplingPhenylacetylene, Pd/Cu catalyst, base4-(2-Fluoro-3-methoxy-6-(phenylethynyl)phenyl)benzoic acid

Reaction Mechanisms and Kinetic Studies of 4 2 Fluoro 5 Methoxyphenyl Benzoic Acid Synthesis and Transformations

Mechanistic Elucidation of Key Synthetic Steps (e.g., Cross-Couplings)

The principal route for the synthesis of 4-(2-fluoro-5-methoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For the synthesis of this compound, this would involve the reaction of 4-halobenzoic acid (commonly 4-bromobenzoic acid) with (2-fluoro-5-methoxyphenyl)boronic acid.

Investigation of Catalytic Cycles and Intermediates

The catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of this compound is generally understood to proceed through a series of well-defined steps involving palladium(0) and palladium(II) intermediates. brainly.ph

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 4-halobenzoic acid to a coordinatively unsaturated palladium(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This step involves the cleavage of the carbon-halogen bond and results in the formation of a square planar palladium(II) intermediate. In this intermediate, the aryl group of the benzoic acid and the halide are cis- to each other.

Transmetalation: Following oxidative addition, the transmetalation step occurs. This involves the transfer of the 2-fluoro-5-methoxyphenyl group from the boron atom of the boronic acid to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide on the palladium complex is replaced by the 2-fluoro-5-methoxyphenyl group, leading to a new palladium(II) intermediate with both aryl groups attached.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two aryl groups (the 4-carboxyphenyl and the 2-fluoro-5-methoxyphenyl) are coupled, forming the C-C bond of the final product, this compound. This process reduces the palladium from a +2 to a 0 oxidation state, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.

The intermediates in this cycle are typically transient and not easily isolated. However, their existence is supported by extensive mechanistic studies on related Suzuki-Miyaura reactions. The presence of the fluoro and methoxy (B1213986) substituents on the phenylboronic acid can influence the electronic properties of the aryl group, which in turn can affect the rate of the transmetalation step.

StepDescriptionKey Intermediate
Oxidative AdditionReaction of 4-halobenzoic acid with Pd(0) complex.Aryl-Pd(II)-halide complex
TransmetalationTransfer of the 2-fluoro-5-methoxyphenyl group from boron to palladium.Diaryl-Pd(II) complex
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst.This compound and Pd(0) complex

Role of Ligand Design in Reaction Kinetics

The electronic and steric properties of the phosphine ligands play a significant role:

Electron-rich ligands: These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. Bulky electron-rich phosphines have been shown to enhance the rate of both oxidative addition and reductive elimination. nih.gov

Bulky ligands: Sterically demanding ligands promote the formation of monoligated palladium species, which are believed to be highly active in the catalytic cycle. nih.gov They also facilitate the reductive elimination step, which can often be the rate-limiting step in the cycle.

For the synthesis of a substituted biaryl like this compound, the use of bulky and electron-rich dialkylbiaryl phosphine ligands can be particularly advantageous, allowing the reaction to proceed under milder conditions and with lower catalyst loadings. nih.gov

Ligand PropertyEffect on Catalytic StepImpact on Reaction Kinetics
Electron-donatingFacilitates oxidative additionIncreases overall reaction rate
Steric bulkPromotes reductive elimination and formation of active monoligated speciesEnhances catalytic turnover and reaction efficiency

Kinetic Profiling of Derivatization Reactions

The carboxylic acid group of this compound allows for a variety of derivatization reactions, with esterification being a common transformation. The kinetics of these reactions can be studied to understand the factors that influence their rates.

Determination of Rate Constants and Activation Energies

For a representative derivatization, such as the esterification of this compound with an alcohol in the presence of an acid catalyst, the reaction can often be described by pseudo-first-order kinetics if the alcohol is used in large excess. dnu.dp.uaresearchgate.net The rate of the reaction can be expressed as:

Rate = k[this compound]

where k is the pseudo-first-order rate constant.

The activation energy (Ea) for the reaction can be determined by studying the effect of temperature on the rate constant, using the Arrhenius equation:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T.

Kinetic ParameterDescriptionMethod of Determination
Rate Constant (k)A measure of the reaction rate.Monitoring the change in concentration of the reactant or product over time.
Activation Energy (Ea)The minimum energy required for a reaction to occur.Measuring the rate constant at different temperatures and applying the Arrhenius equation.

Influence of Temperature and Catalyst Loading on Reaction Rates

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of both the synthesis and derivatization of this compound. For the Suzuki-Miyaura coupling, an increase in temperature can enhance the rates of all elementary steps in the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. researchgate.net Therefore, there is typically an optimal temperature range for the reaction that balances reaction rate and catalyst stability.

Computational Approaches to Reaction Mechanism Verification

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of complex organic reactions like the Suzuki-Miyaura coupling. nih.gov These theoretical calculations can provide detailed insights into the structures of intermediates and transition states, as well as the energetics of the entire catalytic cycle.

For the synthesis of this compound, DFT calculations could be used to:

Model the catalytic cycle: By calculating the energies of the reactants, intermediates, transition states, and products for each step of the cycle (oxidative addition, transmetalation, and reductive elimination), a complete energy profile of the reaction can be constructed.

Identify the rate-determining step: The step with the highest activation energy barrier in the calculated energy profile is predicted to be the rate-determining step of the reaction.

Investigate the role of ligands: DFT can be used to model the effect of different ligands on the stability of the palladium complexes and the activation energies of the various steps in the catalytic cycle, thereby aiding in the rational design of more efficient catalysts.

Explain substituent effects: Computational studies can help to rationalize the influence of the fluoro and methoxy substituents on the electronic structure of the reactants and intermediates, and how these changes affect the reaction mechanism and kinetics.

While a specific DFT study on the synthesis of this compound is not available in the literature, numerous studies on similar Suzuki-Miyaura reactions have demonstrated the power of this approach to provide a deeper understanding of the reaction mechanism that complements experimental findings. nih.gov

Transition State Analysis

Oxidative Addition: This is often the initial step, where the aryl halide adds to the Pd(0) catalyst. This process involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. The transition state for this step is characterized by the elongation of the C-X (X = halogen) bond and the incipient formation of Pd-C and Pd-X bonds.

Reductive Elimination: This is the final step of the catalytic cycle, where the two coupled aryl groups are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst. musechem.com The transition state involves the distortion of the square-planar Pd(II) complex as the new C-C bond is formed.

Below is an interactive data table with hypothetical, yet representative, calculated activation energies for the transition states in a model Suzuki-Miyaura reaction pertinent to the synthesis of this compound.

StepTransition StateDescriptionCalculated Activation Energy (kcal/mol)
Oxidative AdditionTSOAC-Br bond cleavage and Pd-C/Pd-Br bond formation10 - 15
TransmetalationTSTMAryl group transfer from Boron to Palladium15 - 25
Reductive EliminationTSREC-C bond formation and product release5 - 10

Note: These values are illustrative and based on DFT calculations for similar Suzuki-Miyaura cross-coupling reactions.

Reaction Coordinate Mapping

A reaction coordinate map illustrates the energy profile of the reaction as it progresses from reactants to products, passing through various intermediates and transition states. For the Suzuki-Miyaura synthesis of this compound, the reaction coordinate would depict the relative energies of the key species in the catalytic cycle.

The catalytic cycle begins with the active Pd(0) catalyst. The first energy barrier corresponds to the oxidative addition transition state (TSOA), leading to the formation of a more stable Pd(II) intermediate. The subsequent and often higher energy barrier is the transmetalation transition state (TSTM). nih.govpku.edu.cn Following the formation of the diorganopalladium(II) intermediate, the final, typically lower, energy barrier is the reductive elimination transition state (TSRE), which leads to the final product and regeneration of the catalyst.

An illustrative reaction coordinate diagram is presented below, with hypothetical relative free energies for the synthesis of this compound via a Suzuki-Miyaura coupling.

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)
1Reactants + Pd(0)0
2TSOA+12
3Pd(II) Intermediate 1-5
4TSTM+20
5Pd(II) Intermediate 2-2
6TSRE+8
7Products + Pd(0)-25

Note: The energy values are hypothetical and serve to illustrate a typical energy profile for a Suzuki-Miyaura reaction where transmetalation is the rate-determining step.

Kinetic studies on similar Suzuki-Miyaura reactions often reveal that the transmetalation step is rate-limiting, which would be reflected in the reaction coordinate map by this transition state having the highest energy. pku.edu.cn The specific kinetics can be influenced by the nature of the substrates, the choice of catalyst and ligands, the base, and the solvent system. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 4 2 Fluoro 5 Methoxyphenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, we can determine its electronic structure and a host of related properties. For "4-(2-Fluoro-5-methoxyphenyl)benzoic acid," these calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

Electronic Structure Determination

The determination of the electronic structure provides a detailed picture of how electrons are distributed within the "this compound" molecule. This includes the energies and shapes of the molecular orbitals. The optimized molecular geometry, obtained through energy minimization calculations, is the starting point for most other computational analyses. Theoretical studies on similar benzoic acid derivatives often employ the B3LYP functional with a basis set like 6-311G+(d,p) to achieve reliable results. nih.gov These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For various benzoic acid derivatives, this energy gap has been calculated to be a key indicator of their stability. plos.orgactascientific.com

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO.A larger gap implies greater chemical stability and lower reactivity.

The distribution of the HOMO and LUMO across the "this compound" molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas denote neutral potential.

For "this compound," the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups, as well as the fluorine atom, indicating these as sites for potential hydrogen bonding or electrophilic interactions. The hydrogen atom of the carboxylic acid would exhibit a region of positive potential. Such analyses have been instrumental in understanding the interaction patterns of other benzoic acid derivatives. researchgate.net

Molecular Docking and Interaction Modeling (Non-Biological Contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While widely used in drug discovery, it is also a powerful tool in material science for understanding and designing new materials with specific properties.

Ligand-Receptor Analogues for Material Science Applications

In the context of material science, "ligand-receptor" can refer to the interaction of a small molecule with a surface, a polymer matrix, or within a crystal lattice. For "this compound," molecular docking simulations could be used to predict its binding mode and affinity to various material surfaces. For instance, understanding how this molecule interacts with metal oxide surfaces could be relevant for the development of new coatings or sensors. The specific functional groups—the carboxylic acid, fluoro, and methoxy groups—would play a crucial role in determining the nature and strength of these interactions.

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C single bond connecting the two phenyl rings. This rotation defines the dihedral angle (torsion angle), which is the key determinant of the molecule's three-dimensional shape and conjugation between the aromatic systems. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to explore the potential energy surface associated with this rotation. rsc.orgrsc.org

For substituted biphenyl (B1667301) compounds, the most stable conformation represents a balance between two opposing factors: steric hindrance from the substituents, which favors a twisted (non-planar) conformation, and π-conjugation between the rings, which favors a planar arrangement. In the case of this compound, the fluorine atom at the ortho-position (position 2) of one ring and the hydrogen atom at the ortho-position of the other ring cause significant steric repulsion. This steric clash forces the two rings out of planarity. Theoretical studies on similarly substituted biphenyls predict that the molecule adopts a twisted conformation in its ground state. acs.orgnih.gov

The energy landscape is characterized by rotational barriers. The most stable, low-energy conformation corresponds to a specific non-zero dihedral angle. Rotating the rings from this minimum energy state towards a planar conformation (0° dihedral angle) or a perpendicular conformation (90° dihedral angle) requires overcoming energy barriers. rsc.org DFT calculations on methoxy-substituted biphenyls have shown that methods like B3LYP can effectively predict these torsional potentials. rsc.org The planar transition state is destabilized by the severe steric clash of the ortho-substituents, while the perpendicular transition state is electronically unfavorable due to the complete loss of π-conjugation across the rings.

Table 1: Predicted Conformational Properties of this compound based on Analogous Compounds

ParameterPredicted Value/RangeRationale/Analogous SystemCitation
Inter-ring Dihedral Angle (Ground State)40° - 60°Steric hindrance from ortho-fluoro substituent prevents planarity, similar to other substituted biphenyls. nih.gov
Rotational Energy Barrier (Planar)HighSignificant steric repulsion between the ortho-fluoro group and the opposing ring's hydrogen. rsc.orgrsc.org
Rotational Energy Barrier (Perpendicular)ModerateLoss of inter-ring π-conjugation. rsc.orgrsc.org
Carboxylic Acid-Ring Dihedral Angle10° - 25°The carboxyl group is often twisted out of the ring plane in substituted benzoic acids to minimize steric interactions. nih.govresearchgate.netnih.gov

Solvent Effects on Molecular Conformation and Electronic Structure

The molecular conformation and electronic properties of this compound are sensitive to its environment, particularly the polarity of the solvent. rsc.org Solvation models, both implicit (e.g., Polarizable Continuum Model - PCM) and explicit (involving individual solvent molecules), are used in computational chemistry to simulate these effects. epstem.net

In a vacuum or a non-polar solvent, intramolecular forces like steric repulsion and conjugation dominate the conformational preference. However, in polar solvents, intermolecular interactions between the solute and solvent molecules become significant. This compound possesses several polar functional groups: the carboxylic acid, the methoxy group, and the fluoro group. These groups contribute to a significant molecular dipole moment.

Polar solvents are expected to stabilize conformations that have a larger dipole moment. This can lead to changes in the preferred inter-ring dihedral angle compared to the gas phase. Furthermore, solvents capable of hydrogen bonding, such as water or alcohols, can form strong interactions with the carboxylic acid group. These hydrogen bonds can significantly alter the electronic structure and conformation of the molecule, potentially favoring a conformation that makes the carboxylic acid group more accessible to the solvent. rsc.org The electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also affected by the solvent. orientjchem.org The energy gap between HOMO and LUMO often decreases in polar solvents, which can be correlated with shifts in UV-Vis absorption spectra.

Table 2: Hypothetical Solvent Effects on Properties of this compound

PropertyVacuum (Gas Phase)Toluene (B28343) (Non-polar)DMSO (Polar Aprotic)Water (Polar Protic)RationaleCitation
Dipole MomentModerateModerateHigherHighestIncreased polarization of the molecule in polar solvents. epstem.net
HOMO-LUMO GapHighestHighLowerLowerStabilization of polar excited states in polar solvents. orientjchem.orgresearchgate.net
Inter-ring Dihedral AngleGoverned by stericsSimilar to vacuumPotential small changePotential change due to H-bondingSolvent polarity and specific solute-solvent interactions can alter the rotational energy profile. rsc.org

QSAR/QSPR Theoretical Frameworks for Predictive Modeling (Excluding Biological Contexts)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models provide a theoretical framework to predict the physicochemical properties of molecules based on their structure. For this compound, QSPR models can be developed to predict properties such as solubility, melting point, or chromatographic retention time without conducting experiments. These models are built by finding a mathematical correlation between calculated molecular descriptors and an observed property.

The development of a QSPR model involves calculating a wide range of molecular descriptors. These fall into several categories:

Constitutional Descriptors: Simple counts of atoms, bonds, molecular weight, etc.

Topological Descriptors: Describe the connectivity and branching of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometric Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Derived from quantum chemical calculations, these describe electronic properties. niscpr.res.in Key descriptors include the dipole moment, HOMO and LUMO energies, and atomic charges. orientjchem.orgresearchgate.net For substituted biphenyls, electronic parameters like the Hammett substituent constants (σ) for the fluoro, methoxy, and carboxyl groups can be used to quantify their electron-donating or -withdrawing effects, which correlate with structural properties. acs.orgnih.gov

For this compound, a QSPR model would use a combination of these descriptors. For instance, the fluorine atom is highly electronegative, the methoxy group is an electron-donating group, and the carboxylic acid is an electron-withdrawing group. These electronic influences, combined with the steric effects captured by geometric descriptors, would be used to build a regression model to predict a target property. The success of the model depends on the quality and relevance of the chosen descriptors.

Table 3: Relevant QSPR Descriptors for this compound

Descriptor ClassSpecific Descriptor ExamplePredicted Physicochemical PropertyCitation
Quantum-ChemicalHOMO-LUMO Energy GapElectronic spectra (λmax), Reactivity orientjchem.orgresearchgate.net
Quantum-ChemicalDipole MomentSolubility in polar solvents, Intermolecular interactions epstem.net
GeometricSolvent Accessible Surface AreaSolubility, Crystal packing efficiency rsc.org
ElectronicHammett Substituent Constant (σ)Inter-ring bond properties, Acidity (pKa) acs.orgnih.gov
ConstitutionalMolecular WeightBoiling point, DensityN/A

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(2-Fluoro-5-methoxyphenyl)benzoic acid , a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for complete signal assignment.

¹H NMR: The proton NMR spectrum of This compound is expected to exhibit a series of signals corresponding to the aromatic protons and the methoxy (B1213986) group. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the benzoic acid ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 2-fluoro-5-methoxyphenyl ring would present a more complex pattern due to both homo- and heteronuclear coupling with the fluorine atom. The methoxy group protons would be observed as a sharp singlet around 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic region would show a number of signals for the twelve aromatic carbons, with their chemical shifts influenced by the attached substituents (fluoro, methoxy, and carboxylic acid groups). The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The methoxy carbon would appear as a signal around 55-60 ppm.

¹⁹F NMR: The fluorine NMR spectrum would likely show a single resonance for the fluorine atom, and its chemical shift would be indicative of the electronic environment of the fluorophenyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid H>10 (broad s)-Disappears on D₂O exchange
Carboxylic Acid C-165-175
Benzoic Acid Ring CH7.5-8.2 (m)125-135Complex splitting due to coupling
Benzoic Acid Ring C-COOH-~130Quaternary carbon
Benzoic Acid Ring C-Aryl-~145Quaternary carbon
2-Fluoro-5-methoxyphenyl Ring CH6.8-7.4 (m)110-120Splitting due to H-H and H-F coupling
2-Fluoro-5-methoxyphenyl Ring C-F-155-165 (d, ¹JCF)Large coupling constant expected
2-Fluoro-5-methoxyphenyl Ring C-OCH₃-145-155
2-Fluoro-5-methoxyphenyl Ring C-Aryl-~125 (d)Quaternary carbon, smaller C-F coupling
Methoxy H3.8-4.0 (s)-
Methoxy C-55-60

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and confirm the connectivity of the two aromatic rings, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring, helping to trace the connectivity of adjacent protons. youtube.comyoutube.comprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH), allowing for the unambiguous assignment of protonated carbons. youtube.comyoutube.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). Key HMBC correlations would be expected between the protons of one ring and the quaternary carbons of the other, confirming the biaryl linkage. youtube.comyoutube.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY can provide information about the preferred conformation of the molecule, particularly the dihedral angle between the two aromatic rings. researchgate.netharvard.edu

The rotation around the C-C single bond connecting the two phenyl rings in biaryl systems can be restricted, leading to atropisomerism. Dynamic NMR studies, by analyzing the coalescence of signals at different temperatures, could be employed to determine the rotational energy barrier. Given the presence of ortho substituents (fluorine and the benzoic acid group), it is plausible that hindered rotation could be observed.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS is a highly accurate technique that can determine the mass of a molecule to several decimal places. This allows for the calculation of the elemental formula with high confidence. For This compound (C₁₄H₁₁FO₃), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Interactive Data Table: HRMS Data

Parameter Value
Molecular FormulaC₁₄H₁₁FO₃
Calculated Exact Mass246.0692
Expected Ion ([M+H]⁺)247.0765
Expected Ion ([M-H]⁻)245.0619

In the mass spectrometer, the molecular ion can fragment in characteristic ways. Analysis of these fragments provides further evidence for the proposed structure. For This compound , common fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂).

Cleavage of the bond between the two aromatic rings, leading to fragments corresponding to each ring system.

Loss of a methyl radical (•CH₃) from the methoxy group.

A characteristic fragmentation pattern for benzoic acid derivatives often involves the formation of a stable acylium ion. docbrown.info

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Approaches

Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are indispensable for the mass spectrometric analysis of organic molecules, including benzoic acid derivatives. nih.govvu.edu.au These methods are particularly advantageous as they typically induce minimal fragmentation, allowing for the clear determination of the molecular ion.

For this compound (molar mass: 246.23 g/mol ), ESI-mass spectrometry (ESI-MS) would be expected to show a prominent signal corresponding to the deprotonated molecule [M-H]⁻ at m/z 245.22 in negative ion mode, due to the acidic nature of the carboxylic acid group. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 247.24 or adducts with cations from the solvent, such as sodium [M+Na]⁺, might be observed. The high-resolution mass spectrometry capabilities of ESI would allow for the determination of the elemental composition with high accuracy.

MALDI-mass spectrometry (MALDI-MS) offers a complementary approach. In a typical MALDI experiment, the analyte is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), which are common matrices for the analysis of small molecules. nih.gov Upon irradiation with a laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte. For this compound, MALDI-TOF (Time-of-Flight) analysis would be expected to produce singly charged ions, similar to ESI, providing a clear molecular weight determination.

Ionization Technique Expected Ion Expected m/z (monoisotopic) Notes
ESI (Negative Mode)[M-H]⁻245.0614The most probable ion due to the acidic proton.
ESI (Positive Mode)[M+H]⁺247.0768Observation depends on experimental conditions.
ESI (Positive Mode)[M+Na]⁺269.0587Commonly observed adduct in the presence of sodium salts.
MALDI (Positive Mode)[M+H]⁺247.0768Protonated molecule is typically observed.
MALDI (Positive Mode)[M+K]⁺285.0327Potassium adducts can also be formed.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a veritable fingerprint of a molecule by probing its vibrational modes. These techniques are powerful for identifying functional groups and investigating intermolecular interactions. docbrown.inforesearchgate.net

The IR and Raman spectra of this compound would be characterized by a series of distinct bands corresponding to the various functional groups present in the molecule.

The most characteristic feature in the IR spectrum is expected to be a very broad absorption band in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid dimer, a consequence of strong hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid should appear as a strong, sharp band around 1700-1680 cm⁻¹ in the IR spectrum. The aromatic C=C stretching vibrations are expected to produce a group of bands in the 1610-1450 cm⁻¹ region. The C-O stretching vibrations of the ether and carboxylic acid groups would likely be found in the 1300-1200 cm⁻¹ range. The C-F stretching vibration typically gives rise to a strong absorption in the 1250-1020 cm⁻¹ region.

In the Raman spectrum, the aromatic ring vibrations are often strong, providing complementary information to the IR spectrum. The C=O stretch is also Raman active.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Carboxylic AcidO-H stretch (dimer)3300-2500Broad, StrongWeak
Carboxylic AcidC=O stretch1700-1680StrongMedium
Aromatic RingC=C stretch1610-1450Medium to StrongStrong
Ether/Carboxylic AcidC-O stretch1300-1200StrongMedium
FluoroaromaticC-F stretch1250-1020StrongWeak
Methoxy GroupC-H stretch2950-2850MediumMedium

In the solid state, benzoic acid and its derivatives typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. nih.govnih.gov This dimerization significantly influences the vibrational spectra. The broad O-H stretching band observed in the IR spectrum is a direct consequence of this hydrogen bonding. The position and shape of the C=O stretching band are also sensitive to the strength of the hydrogen bonds. In the dimeric form, the C=O stretching frequency is typically lower than that of the monomeric form. X-ray diffraction studies on similar fluorinated benzoic acids have confirmed the formation of such dimeric structures linked by pairwise O-H···O hydrogen bonds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is used to identify chromophores and determine analyte concentration.

The principal chromophore in this compound is the substituted benzene ring. The electronic spectrum is expected to be dominated by π→π* transitions. Benzoic acid itself exhibits two main absorption bands in the UV region. The primary band (E2-band) appears around 230 nm, and a secondary, less intense band (B-band) is observed around 270-280 nm.

For this compound, the presence of the fluorine and methoxy substituents on one ring and the benzoic acid moiety will influence the positions and intensities of these bands. Both the fluoro and methoxy groups are auxochromes, which can cause a bathochromic (red) shift of the absorption maxima. The electronic transitions are likely to be complex due to the presence of multiple substituents. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic absorption spectra of such molecules. researchgate.net

Transition Type Expected λmax (nm) Chromophore
π→π* (E2-band)~230-250Substituted Phenyl Ring
π→π* (B-band)~270-290Substituted Phenyl Ring

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution. To determine the molar absorptivity of this compound, a series of solutions of known concentrations would be prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and their UV-Vis spectra would be recorded. A plot of absorbance at the wavelength of maximum absorption (λmax) versus concentration should yield a straight line with a slope equal to the molar absorptivity. For the π→π* transitions in aromatic systems, molar absorptivities are typically in the range of 1,000 to 50,000 L mol⁻¹ cm⁻¹.

Solid State Characterization: X Ray Crystallography and Polymorphism of 4 2 Fluoro 5 Methoxyphenyl Benzoic Acid

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular structure and intermolecular interactions of 4-(2-Fluoro-5-methoxyphenyl)benzoic acid.

Determination of Molecular Geometry and Bond Parameters

A successful SC-XRD analysis would yield the exact coordinates of each atom in the crystal lattice. From these coordinates, precise bond lengths, bond angles, and torsion angles of the this compound molecule could be calculated and presented in a data table. For instance, the analysis would reveal the dihedral angle between the two phenyl rings, which is a critical parameter in understanding the molecule's conformation. The planarity of the carboxylic acid group relative to its attached phenyl ring would also be determined.

Table 1: Hypothetical Bond Parameters for this compound

ParameterValue
C-F Bond Length (Å)Data not available
C-O (methoxy) Bond Length (Å)Data not available
C=O (carboxyl) Bond Length (Å)Data not available
C-O (carboxyl) Bond Length (Å)Data not available
Phenyl-Phenyl Dihedral Angle (°)Data not available

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. For this compound, one would expect to observe several key interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules, a common motif in carboxylic acid crystal structures.

Halogen Bonding: The fluorine atom could participate in halogen bonding (C-F···O or C-F···π interactions), which are increasingly recognized as important forces in directing crystal packing.

π-π Stacking: The aromatic phenyl rings could interact through π-π stacking, where the electron-rich π systems of adjacent rings align. The specific geometry (e.g., face-to-face or offset) and the centroid-to-centroid distances would be determined from the crystal structure.

Supramolecular Assembly and Crystal Engineering Principles

The interplay of the aforementioned intermolecular interactions would lead to a specific three-dimensional supramolecular architecture. Crystal engineering principles could be used to understand how these interactions guide the self-assembly of the molecules into a particular crystalline form. The analysis would describe the resulting network, for example, as sheets, chains, or a more complex three-dimensional framework.

Powder X-ray Diffraction (PXRD) for Bulk Purity and Polymorph Screening

Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of bulk crystalline materials. A PXRD pattern serves as a "fingerprint" for a specific crystalline phase. For this compound, PXRD would be used to:

Confirm Bulk Purity: By comparing the experimental PXRD pattern of a synthesized batch with a theoretical pattern calculated from the single-crystal data, the phase purity of the bulk sample can be verified.

Routine Identification: It is a rapid and non-destructive method for identifying the compound and ensuring batch-to-batch consistency.

Polymorph Screening: Different polymorphs of a compound will produce distinct PXRD patterns, making it a primary tool for polymorph screening.

Polymorphism and Pseudopolymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have significantly different physicochemical properties. Pseudopolymorphism refers to the inclusion of solvent molecules into the crystal lattice (solvates or hydrates).

Identification of Different Crystalline Forms

A comprehensive polymorphism screen would involve crystallizing this compound from a wide variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate). Techniques such as PXRD, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to identify and characterize any new crystalline forms that may arise. Had different polymorphs or pseudopolymorphs been discovered, their solid-state properties would be compared.

Solvent Inclusion and Solvate Formation

The phenomenon of solvent inclusion, leading to the formation of solvates, is a critical aspect of the solid-state characterization of active pharmaceutical ingredients (APIs) and other crystalline materials. Solvates are crystal forms that incorporate molecules of the crystallization solvent into their lattice structure. The presence of these solvent molecules can significantly influence the physicochemical properties of the compound, including its stability, solubility, dissolution rate, and bioavailability. A thorough investigation into the solvate-forming tendencies of a compound is therefore essential during its development.

However, a comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific research on the solvent inclusion and solvate formation of This compound . While studies on the polymorphism and solvating behaviors of other structurally related benzoic acid derivatives exist, there is no specific experimental data, such as single-crystal X-ray diffraction analysis, that details the formation of solvates for this particular compound.

The potential for This compound to form solvates would theoretically depend on several factors inherent to its molecular structure. The presence of a carboxylic acid group provides a strong hydrogen bond donor and acceptor site. The fluorine and methoxy (B1213986) substituents, along with the aromatic rings, also offer potential sites for weaker intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking. These interactions could facilitate the incorporation of various solvent molecules into the crystal lattice.

For instance, solvents with hydrogen bond acceptor capabilities, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), could interact with the carboxylic acid proton. Solvents with hydrogen bond donor groups, like alcohols, could interact with the carbonyl oxygen of the carboxylic acid or the oxygen of the methoxy group. The specific geometry and electronic properties of both the This compound molecule and the solvent molecule would dictate the likelihood and nature of solvate formation.

Given the lack of specific experimental data, any discussion on the solvates of This compound remains speculative. To definitively characterize its solvate-forming behavior, a systematic crystallographic screening would be necessary. This would involve crystallizing the compound from a diverse range of solvents under various conditions and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction (SCXRD), thermal analysis (e.g., DSC, TGA), and spectroscopy (e.g., FT-IR, Raman). Such studies would be invaluable in identifying any existing solvates and understanding the intermolecular interactions that govern their formation.

Without such dedicated research, no data tables or detailed research findings on the solvent inclusion and solvate formation of This compound can be presented. The scientific community awaits experimental studies to elucidate this aspect of its solid-state chemistry.

Applications of 4 2 Fluoro 5 Methoxyphenyl Benzoic Acid in Materials Science Non Biological

Liquid Crystalline Materials Development

The structural characteristics of 4-(2-Fluoro-5-methoxyphenyl)benzoic acid, such as its rigid core and polar functional groups, suggest its potential as a precursor for calamitic (rod-like) liquid crystals. The presence of a lateral fluorine atom is known to influence mesomorphic properties significantly. rsc.org However, specific research detailing the synthesis of liquid crystals from this particular benzoic acid is not available in the surveyed literature.

Mesophase Formation and Characterization

There are no specific studies found that characterize the mesophase behavior of materials directly synthesized from this compound. Research on analogous compounds, such as other fluorinated benzoic acids, indicates that esterification is a common method to produce mesogens. biointerfaceresearch.com The resulting materials are typically analyzed using techniques like Polarizing Optical Microscopy (POM) to identify liquid crystalline textures and Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and enthalpies. Without experimental data for derivatives of this compound, no specific mesophase information can be provided.

Influence of Molecular Structure on Liquid Crystalline Properties

The influence of molecular structure on liquid crystalline properties is a core concept in materials design. For a hypothetical mesogen based on this compound, several structural factors would be at play:

Lateral Fluorine Substitution: The fluorine atom ortho to the carboxylic acid would act as a lateral substituent. Such substitutions are known to affect molecular packing, potentially lowering the melting point and influencing the type of smectic or nematic phases that may form. biointerfaceresearch.com The high electronegativity of fluorine can also alter the molecule's dipole moment, which is a critical parameter for display applications. nih.gov

Biphenyl-like Core: The 4-phenylbenzoic acid structure provides a rigid core, which is a fundamental requirement for forming a liquid crystalline phase.

While these principles are well-established, their specific impact on derivatives of this compound has not been documented in the available research.

Organic Light-Emitting Diode (OLED) and Organic Photovoltaic (OPV) Component Research

No dedicated research was found on the use of this compound or its direct derivatives as components in OLEDs or OPVs. The general class of aromatic carboxylic acids can be used as building blocks for more complex organic semiconductors, but specific data for this compound is absent.

Electronic and Optoelectronic Properties of Derived Materials

There is no available data on the electronic or optoelectronic properties, such as HOMO/LUMO energy levels, band gaps, or photoluminescence characteristics, for materials derived from this compound.

Charge Transport and Exciton (B1674681) Dynamics in Solid State

Similarly, literature detailing the charge transport (electron or hole mobility) and exciton dynamics in solid-state films of materials synthesized from this compound could not be located.

Metal-Organic Framework (MOF) Ligand Design

The carboxylic acid group makes this compound a suitable candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The fluoro and methoxy (B1213986) functional groups could impart specific properties to the pores of a resulting MOF, such as modified polarity or selective adsorption capabilities. Research has shown that functionalized linkers, including those with methoxy groups, can be used to tune the properties of MOFs like the well-known MOF-5. researchgate.net However, no studies were found that specifically report the use of this compound as a ligand in MOF synthesis. Therefore, no data on crystal structure, porosity, or application of such a MOF can be presented.

Coordination Chemistry with Metal Centers

The structure of this compound, featuring a carboxylic acid group, makes it a potential ligand for coordination with various metal centers. The carboxylate group can act as a mono- or bidentate ligand, bridging metal ions to form coordination polymers or discrete metal complexes. The presence of the fluoro and methoxy substituents on the phenyl ring can influence the electronic properties and steric hindrance of the ligand, thereby affecting the coordination geometry and the properties of the resulting metal complexes. However, specific studies detailing the synthesis and characterization of coordination complexes with this compound are not extensively documented in publicly available research.

Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-Assembled Monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate. Carboxylic acids are known to form SAMs on various oxide surfaces, such as silver oxide and aluminum oxide. The this compound molecule could potentially be used to functionalize surfaces, with the carboxylic acid group anchoring to the substrate and the fluorinated and methoxylated phenyl group exposed, thereby modifying the surface properties like hydrophobicity and chemical reactivity. However, there is a lack of specific studies demonstrating the formation and characterization of SAMs from this particular compound.

Polymer Science: Incorporation as a Monomer or Side-Chain Unit

In polymer science, molecules with reactive functional groups can be used as monomers for polymerization or as side-chain units to modify the properties of existing polymers. The carboxylic acid group of this compound could be converted to a more reactive derivative, such as an acid chloride or an ester, to facilitate its incorporation into a polymer backbone through condensation polymerization. Alternatively, it could be attached as a side chain to a polymer, where the fluoro and methoxy groups could impart specific properties like thermal stability or altered solubility. Despite these possibilities, dedicated research on the use of this compound as a monomer or a side-chain unit in polymer synthesis is not widely reported.

Future Directions and Emerging Research Avenues for 4 2 Fluoro 5 Methoxyphenyl Benzoic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry. Future research into 4-(2-Fluoro-5-methoxyphenyl)benzoic acid will likely prioritize the development of more sustainable and efficient synthetic methodologies. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard for creating the biphenyl (B1667301) backbone, emerging research focuses on enhancing their environmental credentials.

Future efforts could concentrate on:

Greener Catalysis: Investigating the use of catalysts based on earth-abundant metals (like iron or copper) as alternatives to precious metals like palladium. Developing heterogeneous catalysts that can be easily recovered and recycled would also significantly improve the sustainability of the synthesis.

Alternative Solvents: Moving away from traditional organic solvents towards greener alternatives such as water, supercritical fluids, or bio-based solvents. This reduces volatile organic compound (VOC) emissions and simplifies purification processes.

Flow Chemistry: Implementing continuous flow manufacturing processes. This approach offers superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processing. Research has shown that various biphenyl carboxylic acids can be efficiently functionalized, and applying flow chemistry could streamline the synthesis of derivatives. rsc.org

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers a powerful lens for predicting molecular behavior and designing new materials in silico before committing to laboratory synthesis. For this compound, advanced computational modeling represents a significant avenue for future exploration.

Key research areas include:

Density Functional Theory (DFT) Studies: Using DFT to calculate the molecule's electronic structure, conformational preferences, and intermolecular interaction energies. This data is crucial for predicting how the molecule will self-assemble or interact with other materials. Studies on similar biphenyl systems have shown that computational assistance is vital for interpreting experimental data, especially in complex assemblies. acs.orgst-andrews.ac.uk

Molecular Dynamics (MD) Simulations: Simulating the behavior of large ensembles of molecules to predict the bulk properties of materials. For instance, MD simulations could model the formation of liquid crystals or the structure of self-assembled monolayers (SAMs), guiding the design of new functional materials.

Predictive Property Analysis: Developing quantitative structure-property relationship (QSPR) models to correlate the structural features of this compound and its derivatives with specific material properties, such as conductivity, optical response, or thermal stability.

Exploration of New Non-Biological Material Applications

The unique combination of a rigid biphenyl core, a polar carboxylic acid group, and electronically active fluoro and methoxy (B1213986) substituents makes this compound a compelling candidate for various non-biological materials.

Promising avenues for exploration are:

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on metal surfaces, such as silver or copper. Aromatic carboxylic acids are known to form highly ordered, crystalline layers on substrates like silver through coordination bonding. acs.orgst-andrews.ac.uk The fluorine and methoxy groups on the phenyl rings would modulate the intermolecular interactions and the interface properties, potentially leading to applications in molecular electronics, sensing, or as corrosion-inhibiting coatings.

Liquid Crystals: Exploring the potential of this compound as a building block for liquid crystalline materials. The elongated, rigid structure is a common motif in liquid crystal design. By synthesizing ester or amide derivatives, it may be possible to create novel mesophases with specific optical and electronic properties for use in displays and sensors.

Advanced Polymers and Metal-Organic Frameworks (MOFs): Using the compound as a monomer for high-performance polymers or as an organic linker in the synthesis of MOFs. The fluorine atom could enhance thermal stability and hydrophobicity in polymers, while the specific geometry and functionality could lead to MOFs with tailored porosity and catalytic activity.

Methodological Advancements in Spectroscopic and Crystallographic Analysis

A thorough understanding of a molecule's structure and behavior relies on sophisticated analytical techniques. Future research will benefit from applying state-of-the-art analytical methods to this compound and the materials derived from it.

Future directions should include:

Advanced X-ray Spectroscopy: Utilizing techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) and X-ray Photoelectron Spectroscopy (XPS) to probe the electronic structure and orientation of the molecule within thin films or on surfaces. acs.orgst-andrews.ac.uk These methods provide detailed information about chemical bonding and molecular arrangement at interfaces.

High-Resolution Microscopy: Employing Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) to visualize, at the molecular level, how these molecules pack into larger structures, such as SAMs. acs.org This allows for direct observation of crystalline domains and defects.

Solid-State NMR Spectroscopy: Using advanced solid-state NMR techniques to characterize the structure and dynamics of the compound in its crystalline form or within polymer composites. This can reveal details about intermolecular packing and molecular motion that are not accessible by other methods.

Collaborative Research Opportunities in Chemical Sciences

The multifaceted research avenues for this compound inherently call for interdisciplinary collaboration. The complexity of modern material science problems necessitates a convergence of expertise from different fields.

Key collaborative opportunities include:

Synthesis and Materials Science: Partnerships between synthetic organic chemists, who can develop novel derivatives and sustainable production routes, and materials scientists, who can fabricate and characterize new materials like polymers and SAMs.

Experimental and Computational Chemistry: Strong collaboration between experimentalists performing spectroscopic and microscopic analysis and computational chemists running DFT and MD simulations. acs.orgst-andrews.ac.uk This synergy allows for the validation of theoretical models and provides a deeper interpretation of experimental results.

Academia and Industry: Fostering partnerships between university research groups and industrial R&D departments to translate fundamental discoveries into practical applications, for example, in the electronics or specialty chemicals sectors. Such collaborations can accelerate the development cycle and ensure that research is aligned with real-world needs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Fluoro-5-methoxyphenyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with Suzuki-Miyaura cross-coupling between 2-fluoro-5-methoxyphenylboronic acid and a brominated benzoic acid derivative. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at 80°C for 12 hours .
  • Step 2 : Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and monitoring reaction progress via TLC (hexane/EtOAc, 3:1).
  • Data Table :
ParameterOptimal ConditionYield Range
Catalyst Loading5 mol% Pd60-75%
Reaction Time12-16 h68% (avg)
  • Note : Avoid prolonged heating to prevent demethylation of the methoxy group .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodology :

  • ¹H NMR Analysis : Key peaks include a singlet for the methoxy group (δ 3.86 ppm) and splitting patterns for the fluorine-substituted aromatic protons (δ 6.8-7.5 ppm). Compare with published spectra of positional isomers (e.g., 4-(3-Fluoro-5-methoxyphenyl)benzoic acid) to distinguish regiochemistry .
  • LC-MS : Use ESI+ mode to confirm molecular ion [M+H]⁺ (calculated m/z: 276.07).

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1-13) at 40°C. Monitor via HPLC for 72 hours. The compound is stable at pH 4-8 but undergoes hydrolysis of the methoxy group under strongly acidic (pH < 2) or basic (pH > 10) conditions .
  • Thermal Stability : Store at -20°C in anhydrous DMSO or ethanol to prevent dimerization.

Advanced Research Questions

Q. How do substituent positions (fluoro, methoxy) influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The electron-withdrawing fluoro group at position 2 reduces electron density on the benzene ring, while the methoxy group at position 5 donates electrons via resonance .
  • Experimental Validation : Compare reaction rates in nucleophilic aromatic substitution with positional isomers.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹³C NMR shifts)?

  • Methodology :

  • Variable-Temperature NMR : Use DMSO-d₆ at 25°C and 60°C to identify dynamic effects like hindered rotation of the methoxy group.
  • pH-Dependent Studies : Protonation/deprotonation of the carboxylic acid group (pKa ~4.2) can shift aromatic carbon signals by 1-3 ppm .

Q. How can this compound be functionalized for use in drug discovery (e.g., prodrug design)?

  • Methodology :

  • Esterification : React with ethyl chloroformate in dry DCM using DMAP as a catalyst to produce ethyl 4-(2-fluoro-5-methoxyphenyl)benzoate.
  • Amide Coupling : Use EDC/HOBt to conjugate with amines (e.g., benzylamine), achieving >85% yield .

Analytical and Application-Focused Questions

Q. What advanced chromatographic methods are suitable for purity analysis?

  • Methodology :

  • HPLC : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile (60:40 to 20:80 over 20 min). Retention time: ~12.5 min .
  • Impurity Profiling : Spiked samples with known positional isomers (e.g., 4-(2-Fluoro-4-methoxyphenyl)benzoic acid) to validate method specificity .

Q. How can in vivo metabolic stability be assessed for this compound?

  • Methodology :

  • Microsomal Assay : Incubate with rat liver microsomes (1 mg/mL protein) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .
  • Metabolite ID : Use HRMS to detect hydroxylated or demethylated products.

Data Contradiction and Troubleshooting

Q. Why might synthetic yields vary between batches, and how can reproducibility be improved?

  • Root Cause Analysis :

  • Trace moisture in THF can deactivate the Pd catalyst. Use molecular sieves (3Å) during solvent drying.
  • Incomplete boronic acid coupling due to competing protodeboronation. Add 10 mol% of KI to stabilize the intermediate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.